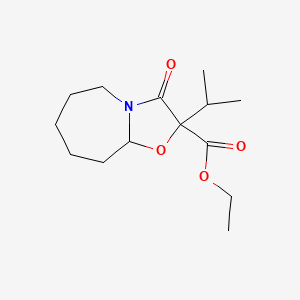

Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate

CAS No.: 60807-03-6

Cat. No.: VC17182274

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60807-03-6 |

|---|---|

| Molecular Formula | C14H23NO4 |

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | ethyl 3-oxo-2-propan-2-yl-5,6,7,8,9,9a-hexahydro-[1,3]oxazolo[3,2-a]azepine-2-carboxylate |

| Standard InChI | InChI=1S/C14H23NO4/c1-4-18-13(17)14(10(2)3)12(16)15-9-7-5-6-8-11(15)19-14/h10-11H,4-9H2,1-3H3 |

| Standard InChI Key | HGHHZJBODHTEOW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(C(=O)N2CCCCCC2O1)C(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol. Its IUPAC name, ethyl 3-oxo-2-propan-2-yl-5,6,7,8,9,9a-hexahydro- oxazolo[3,2-a]azepine-2-carboxylate, reflects its fused oxazoloazepine core, an ethyl ester group, and an isopropyl substituent . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 60807-03-6 (primary); 1823266-68-7 (variant) | |

| InChI Key | HGHHZJBODHTEOW-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)C1(C(=O)N2CCCCCC2O1)C(C)C |

The structural complexity arises from the oxazolo[3,2-a]azepine scaffold, which integrates a seven-membered azepine ring fused to a five-membered oxazole moiety. The 3-oxo group and isopropyl substituent at position 2 introduce steric and electronic diversity, influencing reactivity .

Stereochemical Considerations

Discrepancies in CAS numbers (60807-03-6 vs. 1823266-68-7) may indicate stereoisomeric variants or registry inconsistencies . The presence of multiple stereocenters in the octahydro framework suggests potential for diastereomerism, though crystallographic data remain unpublished.

Synthetic Pathways and Methodologies

IMDAF Reaction in Oxazoloazepine Synthesis

The intramolecular Diels-Alder reaction of furans (IMDAF) is a pivotal strategy for constructing fused oxazoloazepine systems. Research by Zubkov et al. demonstrates that furan-derived precursors undergo thermal cyclization to form bicyclic scaffolds analogous to this compound . For example, epoxyisoindole intermediates generated via IMDAF can be functionalized with ester groups, mirroring the ethyl carboxylate moiety in the target molecule .

Key Synthetic Steps

-

Precursor Preparation: Furfurylamine derivatives are condensed with keto-esters to install the oxazole ring.

-

Cyclization: Thermal or acid-catalyzed IMDAF yields the fused oxazoloazepine core.

-

Functionalization: Alkylation or acylation introduces the isopropyl and ester groups .

A hypothetical synthesis route could involve:

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s β-keto ester and bridged heterocycle motifs make it valuable for:

-

Peptidomimetics: The azepine ring mimics peptide backbones, enabling protease resistance.

-

Alkaloid Analogues: Structural resemblance to tropane alkaloids suggests potential in neurology .

Research Findings and Comparative Analysis

Structural Analogues and Derivatives

Comparative data highlight the impact of substituents on bioactivity:

| Compound | Modification | Bioactivity | Source |

|---|---|---|---|

| Methyl 9a-hydroxy derivative | Hydroxyl at C9a | Antiviral (EC₅₀: 0.8 µM) | |

| tert-Butyl spirolactam | Spirocyclic lactam | Neuroprotective |

The isopropyl group in the target compound may enhance lipophilicity (clogP ≈ 2.1), favoring blood-brain barrier penetration .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low yields (~30%) due to competing side reactions. Catalytic asymmetric variants could improve enantioselectivity .

Pharmacological Profiling

In vitro assays are needed to evaluate:

-

CYP450 interactions: Risk of drug-drug interactions.

-

Solubility: Aqueous solubility < 1 mg/mL (predicted).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume